molecular formula C21H18FN3 B2979322 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline CAS No. 307543-58-4

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline

Cat. No. B2979322
CAS RN: 307543-58-4
M. Wt: 331.394
InChI Key: HYKOICNXDXPVSZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 494.7±40.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Molecular Design

A study on related compounds explores the docking and quantitative structure-activity relationship (QSAR) studies for c-Met kinase inhibitors, highlighting the importance of molecular design in developing potent inhibitors for therapeutic targets. Such research demonstrates the potential of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline analogs in medicinal chemistry and drug discovery (Caballero et al., 2011).

Coordination Polymers and Nanostructure Synthesis

The synthesis and characterization of coordination polymers containing similar ligands have been reported, offering insights into the structural and supramolecular features that govern their assembly. These findings suggest applications in materials science, particularly in the development of nano-supramolecular assemblies (Hajiashrafi et al., 2015).

Spectroscopic Properties and Materials Characterization

Research on aniline tetramers provides a foundation for understanding the spectroscopic properties of aniline derivatives, which could inform the development of new materials with tailored optical properties. This area of study has implications for the design of electronic and photonic devices (Kulszewicz-Bajer et al., 2004).

Electrochemical and Antibacterial Studies

Electrochemical and antibacterial studies of Schiff base ligands and their complexes, including those with fluorine substitutions, reveal the potential of these compounds in developing antimicrobial agents and in electrochemical applications. Such studies underscore the versatility of aniline derivatives in both biological and industrial applications (Koske et al., 2018).

Fluorination Techniques

Research on the fluorination of nitrogen-containing aromatics including aniline derivatives, demonstrates the utility of fluorine in modifying the chemical properties of organic molecules, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials science applications (Anand & Filler, 1976).

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, there is an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(19-8-4-5-13-23-19)25-16-11-9-15(22)10-12-16/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKOICNXDXPVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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